molecular formula C10H13BO3 B2899496 3-(Isobutanoy)phenylboronic acid CAS No. 2377608-31-4

3-(Isobutanoy)phenylboronic acid

Cat. No.: B2899496
CAS No.: 2377608-31-4
M. Wt: 192.02
InChI Key: FCFJZCTYFIECHV-UHFFFAOYSA-N
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Description

3-(Isobutanoy)phenylboronic acid is an organic compound with the molecular formula C10H13BO3. It is a member of the boronic acid family, which are known for their ability to form reversible covalent bonds with diols, making them valuable in various chemical applications . This compound is particularly interesting due to its unique structure, which includes an isobutanoyl group attached to a phenyl ring, further bonded to a boronic acid moiety.

Mechanism of Action

Target of Action

The primary target of 3-(Isobutanoy)phenylboronic acid is the palladium (II) complex . This compound participates in the Suzuki–Miyaura (SM) coupling reaction, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The mode of action of this compound involves two key processes: oxidative addition and transmetalation . In the oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In the transmetalation process, the organoboron compound (such as this compound) is transferred from boron to palladium .

Biochemical Pathways

The key biochemical pathway involved is the Suzuki–Miyaura coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Pharmacokinetics

It’s known that the compound is relatively stable and readily prepared . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound.

Result of Action

The result of the action of this compound is the formation of a new carbon-carbon bond . This is achieved through the Suzuki–Miyaura coupling reaction, which allows for the creation of complex organic compounds .

Action Environment

The action of this compound is influenced by the reaction conditions, which are exceptionally mild and functional group tolerant . The compound is also environmentally benign, contributing to its wide application in the Suzuki–Miyaura coupling reaction .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Isobutanoy)phenylboronic acid typically involves the reaction of phenylboronic acid with isobutyryl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic acid group .

Industrial Production Methods: Industrial production methods for boronic acids often involve the electrophilic trapping of an organometallic reagent with a boric ester. For example, phenylmagnesium bromide can react with trimethyl borate to form the corresponding boronic ester, which is then hydrolyzed to yield the boronic acid .

Chemical Reactions Analysis

Types of Reactions: 3-(Isobutanoy)phenylboronic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Properties

IUPAC Name

[3-(2-methylpropanoyl)phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BO3/c1-7(2)10(12)8-4-3-5-9(6-8)11(13)14/h3-7,13-14H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCFJZCTYFIECHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)C(=O)C(C)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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